Product packaging for 4-[2-(4-Chlorophenyl)ethyl]phenol(Cat. No.:CAS No. 52890-71-8)

4-[2-(4-Chlorophenyl)ethyl]phenol

Cat. No.: B2434283
CAS No.: 52890-71-8
M. Wt: 232.71
InChI Key: UPUKQSVNWUNTPY-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Chemical and Biological Research

Substituted phenols are a class of organic molecules characterized by a hydroxyl group attached to an aromatic ring, which bears additional functional groups. These compounds are of fundamental importance in both chemical and biological research. In synthetic chemistry, they serve as crucial starting materials and intermediates for creating more complex molecules, such as pharmaceuticals and polymers. For instance, they are essential precursors in the synthesis of benzopyran derivatives, which form the core structure of many biologically active compounds. sigmaaldrich.com The reactivity of the phenolic hydroxyl group and the potential for substitution on the aromatic ring make them versatile building blocks in organic synthesis. sigmaaldrich.com

From a biological perspective, many natural and synthetic phenols exhibit a wide array of activities. Natural phenols, found abundantly in plants, are well-known for their antioxidant, antimicrobial, and anti-inflammatory properties. bldpharm.com Researchers are actively exploring methods to chemically modify these natural phenols to enhance their bioactivity or to develop novel therapeutic agents. bldpharm.comnih.gov The study of substituted phenols, therefore, provides valuable insights into structure-activity relationships, helping to design molecules with specific biological functions.

Significance of Chlorinated Aromatic Compounds in Environmental and Mechanistic Studies

Chlorinated aromatic compounds are organic molecules containing one or more chlorine atoms bonded to an aromatic ring system. Their significance is most pronounced in environmental science and toxicology. Many of these compounds, including polychlorinated biphenyls (PCBs) and certain pesticides, are recognized as persistent organic pollutants (POPs). They are resistant to environmental degradation and can bioaccumulate in food chains, posing risks to ecosystems and human health.

These compounds are often formed as byproducts of industrial processes and combustion, such as waste incineration. thegoodscentscompany.comchemsrc.com Their presence in air, water, and soil is a global concern. Mechanistic studies focus on understanding their mode of toxic action, which can involve binding to cellular receptors like the aryl hydrocarbon receptor, leading to altered gene expression and a range of toxic effects. Furthermore, investigating the degradation pathways of chlorinated aromatics, whether through biological or chemical means, is a critical area of research aimed at developing remediation strategies for contaminated sites.

Identification of Knowledge Gaps and Research Objectives for 4-[2-(4-Chlorophenyl)ethyl]phenol

Despite the broad scientific interest in its parent classes, a thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While it is listed as a commercially available chemical thegoodscentscompany.com, there is a notable absence of peer-reviewed studies detailing its synthesis, physicochemical properties, biological activity, and environmental profile.

The primary research objective is, therefore, to conduct a fundamental characterization of this molecule. Key areas for investigation include:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and physical measurements.

Biological Screening: Investigating its potential biological activities. Given the structural motifs, screening could include assays for estrogenic/anti-estrogenic activity, cytotoxicity against cancer cell lines, and antimicrobial properties.

Environmental Fate: Studying its persistence, potential for bioaccumulation, and degradation pathways (both biotic and abiotic) to understand its environmental footprint.

Physicochemical Properties: Experimentally determining properties such as melting point, boiling point, solubility, and the octanol-water partition coefficient (LogP) to support toxicological and environmental assessments.

Detailed Research Findings

Given the absence of published experimental studies on this compound, this section outlines its known properties based on supplier data and proposes a plausible synthetic route and areas for future investigation based on established chemical principles.

Physicochemical Properties

The following table summarizes the available and computed data for this compound.

PropertyValueSource
CAS Number 52890-71-8 thegoodscentscompany.com
Molecular Formula C₁₄H₁₃ClO thegoodscentscompany.com
Molecular Weight 232.71 g/mol thegoodscentscompany.com
Physical Form Solid thegoodscentscompany.com
IUPAC Name This compound thegoodscentscompany.com
InChI Key UPUKQSVNWUNTPY-UHFFFAOYSA-N thegoodscentscompany.com

Potential Synthesis Route

A logical and established method for synthesizing diarylethanes like this compound would be a two-step process involving a Friedel-Crafts acylation followed by a reduction.

Friedel-Crafts Acylation: The synthesis could commence with the reaction of chlorobenzene (B131634) and 4-hydroxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This would form the ketone intermediate, (4-chlorophenyl)(4-hydroxyphenyl)methanone.

Reduction: The carbonyl group of the ketone intermediate could then be reduced to a methylene (B1212753) group (CH₂) to yield the final product. Standard reduction methods suitable for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This proposed pathway provides a clear and testable starting point for the chemical synthesis and subsequent study of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO B2434283 4-[2-(4-Chlorophenyl)ethyl]phenol CAS No. 52890-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKQSVNWUNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4 2 4 Chlorophenyl Ethyl Phenol

Established Synthetic Routes to Substituted Phenols

The creation of substituted phenols can be achieved through a variety of synthetic strategies. These methods often involve the introduction of functional groups onto a pre-existing phenol (B47542) ring or the construction of the phenol ring itself.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) stands as a fundamental method for functionalizing aromatic rings, including phenols. The hydroxyl group of a phenol is a potent activating group, directing incoming electrophiles to the ortho and para positions. capes.gov.br This high reactivity means that reactions can often proceed under milder conditions compared to benzene (B151609), sometimes even without a Lewis acid catalyst. capes.gov.br Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. capes.gov.brresearchgate.net For instance, the halogenation of phenol with bromine in a non-polar solvent can lead to monobromophenols. capes.gov.br

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) offers a pathway to phenols, particularly from aryl halides. researchgate.net This reaction typically requires harsh conditions unless the aromatic ring is activated by strongly electron-withdrawing groups at the ortho or para positions. researchgate.netnih.gov For example, chlorobenzene (B131634) can be converted to phenol using sodium hydroxide (B78521), but this requires high temperatures and pressures. nih.gov The presence of nitro groups, for instance, facilitates the reaction under milder conditions. researchgate.net The mechanism can proceed through an addition-elimination pathway involving a Meisenheimer complex or via a benzyne (B1209423) intermediate. echemi.com

Transition Metal-Catalyzed Processes

In recent decades, transition metal-catalyzed reactions have become indispensable for the synthesis of phenols. nih.govgoogle.comgoogle.com These methods often involve the coupling of aryl halides or their derivatives with a hydroxide source. nih.govgoogle.com Palladium- and copper-based catalysts are frequently employed. google.comstackexchange.com For example, palladium-catalyzed C-O bond formation has been shown to be effective in converting haloarenes to the corresponding substituted phenols. google.com These methods can offer high efficiency and functional group tolerance. google.comstackexchange.com

Oxidative Aromatization Methods

Oxidative aromatization presents another strategy for synthesizing phenols. researchgate.net This can involve the oxidation of corresponding cyclohexanones or other suitable precursors to generate the aromatic phenol ring. researchgate.net For instance, a DMSO/I2 system can be used for the direct synthesis of meta-substituted phenols from cyclohexanones, avoiding the need for metal catalysts. researchgate.net Another approach involves the oxidative hydroxylation of arylboronic acids, which can be achieved using various oxidizing agents, sometimes under metal-free conditions. researchgate.net

Potential Synthetic Pathways for 4-[2-(4-Chlorophenyl)ethyl]phenol

Based on the general principles of phenol synthesis, the most direct and plausible route to this compound involves the alkylation of phenol.

Alkylation Reactions of Phenols

The alkylation of phenols, a classic example of a Friedel-Crafts type reaction, is a widely used method for introducing alkyl groups onto the phenolic ring. quora.com In the context of synthesizing this compound, the key reaction would be the alkylation of phenol with 4-chlorostyrene (B41422).

This reaction is typically catalyzed by an acid. nih.gov The hydroxyl group of phenol directs the incoming electrophile, which is a carbocation generated from 4-chlorostyrene under acidic conditions, to the ortho and para positions. The distribution of the ortho and para isomers is influenced by several factors, including the catalyst, solvent, and reaction temperature. researchgate.net Steric hindrance at the ortho position can favor the formation of the para-substituted product. researchgate.net

The reaction between phenol and styrene (B11656) to produce styrenated phenols is well-documented. nih.govgoogle.com Various acid catalysts, including sulfuric acid, phosphoric acid, and solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂), have been employed. nih.govgoogle.comepo.org For instance, using a SO₄²⁻/ZrO₂ catalyst, the alkylation of phenol with styrene can achieve high conversion rates. nih.gov The product distribution typically includes mono-, di-, and tri-styrenated phenols. nih.govgoogle.com

For the synthesis of the specific target molecule, this compound, the reaction would proceed as follows: Phenol would be reacted with 4-chlorostyrene in the presence of an acid catalyst. The expected major products would be 2-[2-(4-Chlorophenyl)ethyl]phenol and this compound, with the para isomer likely being a significant component of the product mixture. The separation of these isomers would then be necessary to isolate the desired 4-substituted product.

Table 1: Potential Reaction Parameters for the Synthesis of this compound via Alkylation

ParameterPotential ConditionsExpected Outcome/Considerations
Reactants Phenol, 4-ChlorostyreneStoichiometric ratio can influence the degree of alkylation (mono-, di-, tri-substituted products).
Catalyst Brønsted acids (e.g., H₂SO₄, H₃PO₄), Lewis acids (e.g., AlCl₃), Solid acids (e.g., SO₄²⁻/ZrO₂, Zeolites)Catalyst choice affects reaction rate and regioselectivity. Solid acids offer easier separation.
Solvent Non-polar solvents (e.g., Toluene, Hexane) or solvent-free conditionsSolvent can influence catalyst activity and product distribution.
Temperature 80 - 150 °CHigher temperatures can increase reaction rates but may also lead to more side products.
Reaction Time 1 - 8 hoursMonitored by techniques like GC to determine optimal reaction completion.

Coupling Reactions Involving Halogenated Phenyl Groups

The construction of the diarylethane framework of this compound heavily relies on carbon-carbon bond-forming reactions, particularly those involving the coupling of halogenated phenyl groups. Palladium-catalyzed cross-coupling reactions are paramount in this context, offering efficient and versatile routes to the target molecule.

One prominent method is the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.govacs.orgresearchgate.netacs.org For the synthesis of a precursor to this compound, this could involve the reaction of a (4-chlorophenyl)boronic acid with a protected 4-(2-haloethyl)phenol or a related derivative. The use of palladium catalysts, sometimes in the form of nanoparticles or complexed with specific ligands, is crucial for achieving high yields and functional group tolerance. nih.govresearchgate.netacs.org The reaction conditions, including the choice of solvent, base, and catalyst system, are critical for optimizing the reaction outcome. acs.org

Another powerful tool is the Heck reaction , which couples an aryl halide with an alkene. nih.govnih.govorgsyn.org To synthesize the target compound, one could envision a Heck reaction between 4-chloro-iodobenzene or 4-chloro-bromobenzene and 4-vinylphenol (B1222589) (or a protected version). This would form a stilbene (B7821643) intermediate, which can then be reduced to the desired diarylethane structure. Microwave-assisted Heck reactions have been shown to accelerate reaction times and improve yields, often using environmentally friendly aqueous media. nih.govnih.gov

The Grignard reaction provides a classic method for forming carbon-carbon bonds. adichemistry.comyoutube.com A plausible route would involve the preparation of a Grignard reagent from a halo-substituted precursor, such as 4-chlorobenzyl magnesium bromide, which then reacts with a suitable electrophile like a 4-hydroxyphenacyl halide. However, the presence of the phenolic hydroxyl group would necessitate a protection strategy to prevent it from reacting with the Grignard reagent. aroonchande.com

Finally, other coupling strategies like the Negishi coupling (involving an organozinc reagent) and the Stille coupling (using an organotin reagent) could also be employed, offering alternative pathways with different substrate scopes and reaction conditions.

Table 1: Comparison of Key Coupling Reactions for Diaryl Linkages

Coupling ReactionKey ReactantsCatalyst/ReagentKey AdvantagesPotential Challenges
Suzuki-MiyauraAryl boronic acid, Aryl halidePalladium catalyst, BaseHigh functional group tolerance, mild reaction conditions, commercially available reagents. nih.govacs.orgresearchgate.netacs.orgBoronic acids can be sensitive to decomposition. acs.org
HeckAryl halide, AlkenePalladium catalyst, BaseGood for forming C(sp2)-C(sp2) bonds, can be performed under green conditions. nih.govnih.govOften requires subsequent reduction of the double bond.
GrignardOrganomagnesium halide, ElectrophileMagnesiumStrong nucleophile, well-established reaction. adichemistry.comyoutube.comRequires anhydrous conditions, sensitive to acidic protons. aroonchande.com

Multi-step Synthesis Design and Retrosynthetic Analysis

The synthesis of this compound is a multi-step process that requires careful planning through retrosynthetic analysis. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comresearchgate.net

A primary retrosynthetic disconnection breaks the bond between the two aromatic rings, suggesting precursors like a 4-chlorophenyl derivative and a 4-hydroxyphenyl derivative.

Retrosynthetic Approach 1: Based on Suzuki or similar cross-coupling:

Target: this compound

Disconnection: C-C bond between the ethyl bridge and one of the phenyl rings.

Precursors: 4-Chlorobenzyl halide and a 4-hydroxyphenylacetaldehyde equivalent, or 4-chlorophenylacetaldehyde and a 4-hydroxyphenyl halide. A more common approach would be the coupling of 4-chlorophenylboronic acid with a 4-(2-bromoethyl)phenol (B83804) derivative. nih.gov

Retrosynthetic Approach 2: Based on Heck reaction followed by reduction:

Target: this compound

Disconnection: Reduction of the ethyl bridge to a double bond.

Precursor: 4-(4-Chlorostyryl)phenol

Disconnection: C=C bond formation via Heck reaction.

Precursors: 4-Chloro-iodobenzene and 4-vinylphenol. nih.govnih.gov

Retrosynthetic Approach 3: Based on Grignard Reaction:

Target: this compound

Disconnection: C-C bond formation at the benzylic position.

Precursors: 4-Chlorobenzylmagnesium halide and a protected 4-hydroxyphenacyl halide. adichemistry.comaroonchande.com

Green Chemistry Principles in the Synthesis of Related Phenolic Compounds

The principles of green chemistry are increasingly influencing the synthesis of phenolic compounds, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net These principles are highly relevant to the synthesis of this compound and its analogs.

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a major focus. nih.gov For instance, performing coupling reactions in aqueous media can significantly reduce the environmental footprint. nih.govnih.gov

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as it reduces the generation of stoichiometric waste. nih.gov Palladium nanoparticles have been explored as efficient and recyclable catalysts for coupling reactions. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reactions like addition and cycloaddition are inherently more atom-economical than substitution or elimination reactions.

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound from basic petrochemicals, the broader field of phenolic compound synthesis is exploring the use of lignin (B12514952) and other renewable resources as starting materials. rsc.org

The application of these principles not only leads to more sustainable chemical processes but can also result in improved efficiency and reduced costs.

Derivatization Strategies and Analog Synthesis for Mechanistic Probes

To investigate the mechanism of action of this compound or to explore its structure-activity relationship (SAR), the synthesis of various derivatives and analogs is essential. Derivatization strategies typically focus on modifying the phenolic hydroxyl group or substituting the aromatic rings. researchgate.netnih.gov

Modification of the Phenolic Hydroxyl Group:

Etherification/Esterification: The hydroxyl group can be converted into an ether or an ester to probe the importance of the hydrogen bond donating ability of the phenol. This can be achieved through Williamson ether synthesis or by reaction with acyl chlorides or anhydrides.

Silylation: The phenol can be protected as a silyl (B83357) ether, for example, by reacting it with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This is often a temporary modification used during a multi-step synthesis but can also be used to create analogs for biological testing.

Modification of the Aromatic Rings:

Varying Substitution Patterns: Analogs can be synthesized with different substituents on either or both phenyl rings. For example, the position and nature of the chloro-substituent on the phenyl ring can be altered.

Introducing Different Functional Groups: Other functional groups like methyl, methoxy, or nitro groups can be introduced onto the aromatic rings to study their electronic and steric effects. This can be achieved by starting with appropriately substituted precursors in the coupling reactions.

These derivatization strategies allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights into its biological activity and mechanism of action.

Table 2: Common Derivatization Reactions for Phenols

Derivatization ReactionReagentResulting Functional GroupPurpose
EtherificationAlkyl halide, BaseEtherProbes the role of the hydroxyl proton.
EsterificationAcyl chloride/anhydride, BaseEsterInvestigates the effect of acylation on activity.
SilylationSilylating agent (e.g., MTBSTFA)Silyl EtherProtection during synthesis or to create analogs. researchgate.net

Chemical Reactivity and Transformation Pathways of 4 2 4 Chlorophenyl Ethyl Phenol

Electrophilic and Nucleophilic Reactions of the Phenolic Moiety

The phenolic moiety is the most reactive site in the 4-[2-(4-Chlorophenyl)ethyl]phenol molecule. The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. byjus.com

Electrophilic Aromatic Substitution:

The -OH group directs incoming electrophiles primarily to the positions ortho and para to itself. Since the para position is already occupied by the ethyl-chlorophenyl group, electrophilic substitution will occur at the two ortho positions (C2 and C6).

Halogenation: Phenols undergo halogenation readily, often without the need for a Lewis acid catalyst. byjus.com Treating this compound with bromine (Br₂) in a non-polar solvent would likely yield mono- and di-bromo derivatives at the positions ortho to the hydroxyl group. Reaction with bromine water would likely lead to the formation of 2,6-dibromo-4-[2-(4-chlorophenyl)ethyl]phenol. researchgate.net

Nitration: Nitration with dilute nitric acid at low temperatures is expected to produce a mixture of 2-nitro- and 2,6-dinitro-4-[2-(4-chlorophenyl)ethyl]phenol. byjus.com The use of concentrated nitric acid would likely lead to the formation of the dinitro derivative and significant oxidative decomposition byproducts. libretexts.org

Friedel-Crafts Reactions: The phenolic ring is activated enough to undergo Friedel-Crafts alkylation and acylation. For instance, Friedel-Crafts acylation would introduce an acyl group at the ortho position. However, care must be taken as the phenolic oxygen can also be acylated, leading to a mixture of products. libretexts.org

Kolbe's Reaction: In the presence of a strong base like sodium hydroxide (B78521), the phenol (B47542) forms a more reactive phenoxide ion. This can then react with a weak electrophile like carbon dioxide (CO₂) in a Kolbe-Schmitt reaction to introduce a carboxylic acid group at the ortho position, yielding a derivative of salicylic (B10762653) acid. researchgate.net

Nucleophilic Reactions of the Phenolic Oxygen:

The phenol can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in various substitution reactions.

Williamson Ether Synthesis: The phenoxide can react with alkyl halides to form ethers. For example, reaction with methyl iodide would yield 4-methoxy-1-[2-(4-chlorophenyl)ethyl]benzene. A similar reaction is employed in the synthesis of related compounds where a phenoxide is reacted with a halogenated reagent. researchgate.net

Reactions Involving the Chlorinated Phenyl Group

The chlorinated phenyl group is significantly less reactive than the phenolic ring. The chlorine atom is an ortho-, para-director but is deactivating for electrophilic aromatic substitution. Furthermore, the carbon-chlorine bond on an sp² hybridized carbon is strong.

Nucleophilic Aromatic Substitution (SNAr):

Displacement of the chlorine atom by a nucleophile is generally difficult for unactivated aryl halides like the chlorophenyl moiety in this molecule. google.com Such reactions typically require either:

Strongly electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged intermediate (Meisenheimer complex). Since there are no such groups on the chlorinated ring, this pathway is disfavored under normal conditions.

Very strong nucleophiles or harsh reaction conditions (high temperature and pressure).

While challenging, the chlorine atom could potentially be substituted by strong nucleophiles like amines or alkoxides under forcing industrial conditions. The presence of the chlorophenyl group is a key feature in the synthesis of various biologically active molecules, including pyridine (B92270) derivatives and acetic acid derivatives, where its reactivity or stability under specific conditions is utilized. google.comnih.gov

Oxidation and Reduction Pathways

Oxidation:

The phenolic ring is susceptible to oxidation. Mild oxidizing agents can convert phenols into quinones. For this compound, oxidation would likely transform the phenolic ring into a quinone-type structure, while the chlorinated phenyl group would remain intact under mild conditions. The oxidation of related compounds like 2,4-dichlorophenol (B122985) can be achieved using catalysts like iron(III)-porphyrin in the presence of hydrogen peroxide, leading to oxidative coupling with other molecules. mdpi.com

Reduction:

The reduction of the aromatic rings in this compound requires catalytic hydrogenation under high pressure and temperature. This would lead to the saturation of both aromatic rings, forming a derivative of cyclohexanol (B46403) and chlorocyclohexane. Selective reduction of one ring while leaving the other intact would be a significant synthetic challenge.

In related chemistries, the reduction of a carbonyl group to a methylene (B1212753) group is a key step in the synthesis of 4-(2'-methoxyethyl)phenol from alpha-methoxy-4-hydroxyacetophenone. researchgate.net Also, the reduction of 4-chlorophenylacetic acid using sodium borohydride (B1222165) in the presence of iodine is a method to produce 4-chlorophenylethanol, a structurally related compound. byjus.com The concentration of the related compound 4-ethylphenol (B45693) in wine can be reduced through processes involving reverse osmosis and adsorptive resins, which constitutes a removal process rather than a chemical reduction of the molecule's functional groups. nist.gov

Photochemical Transformation Mechanisms

While no direct studies on the photochemical transformation of this compound are available, the behavior of its constituent parts, particularly 4-chlorophenol (B41353) (4-CP), has been investigated. These studies provide a strong basis for predicting its photochemical fate. nih.govrsc.orgmdpi.comresearchgate.net

The photodegradation of 4-CP in aqueous solutions, often enhanced by photocatalysts like titanium dioxide (TiO₂) or through photo-Fenton processes (UV/H₂O₂/Fe²⁺), proceeds through several key steps: nih.gov

Homolytic Cleavage: UV irradiation can cause the cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical.

Hydroxyl Radical Attack: In aqueous environments, highly reactive hydroxyl radicals (•OH) generated by photocatalysis or the photo-Fenton reaction attack the aromatic ring.

Intermediate Formation: This leads to the formation of various intermediates, including hydroquinone (B1673460) and benzoquinone.

Ring Opening and Mineralization: Further oxidation leads to the opening of the aromatic ring, forming smaller aliphatic acids, and can ultimately lead to complete mineralization into CO₂, H₂O, and HCl. nih.govrsc.org

The degradation rate is influenced by factors such as the initial concentration of the pollutant, pH, and the presence of other ions. nih.gov It is expected that this compound would undergo similar photochemical transformations, with reactions potentially occurring at both the phenolic and the chlorinated phenyl rings.

Photochemical SystemKey FeaturesTypical Degradation Products of 4-ChlorophenolReference
UV Irradiation alone Slow degradation, no complete mineralization.Phenol, Dihydroxybiphenyls nih.gov
UV/H₂O₂ Significantly enhanced degradation rate.Hydroquinone, Benzoquinone nih.gov
UV/H₂O₂/Fe²⁺ (Photo-Fenton) Very rapid degradation and high mineralization.Aliphatic acids, CO₂, H₂O, HCl nih.gov
UV/TiO₂ Photocatalysis Efficient degradation under UV or visible light (with doped TiO₂).Hydroquinone, Benzoquinone rsc.orgmdpi.comresearchgate.netresearchgate.net

Thermal Decomposition and Stability Studies

Specific thermal decomposition studies for this compound are not available in the reviewed literature. However, data from the related compound 4-ethylphenol can provide an indication of its general thermal stability. 4-Ethylphenol is a solid with a melting point of 40-42 °C and a boiling point of 218-219 °C. sigmaaldrich.com Its flash point is approximately 100 °C, indicating it is a combustible solid. sigmaaldrich.com

Safety data for 4-ethylphenol indicates that it is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. fishersci.com Thermal decomposition can lead to the release of irritating gases and vapors, likely including carbon oxides. fishersci.com

For the target molecule, this compound, thermal decomposition would likely involve the cleavage of the ethyl bridge connecting the two aromatic rings, as well as potential degradation of the phenolic and chlorophenyl moieties at higher temperatures. The presence of the chlorine atom could lead to the formation of hydrogen chloride (HCl) gas upon decomposition.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity:

Regioselectivity is a critical aspect of the chemical transformations of this compound, particularly in electrophilic substitution reactions on the phenolic ring.

As discussed in section 3.1, the hydroxyl group is a strong ortho, para-director. Since the para-position is blocked, electrophiles will be directed almost exclusively to the two equivalent ortho-positions. byjus.comresearchgate.net

The regioselectivity of certain reactions, such as the chlorination of phenols, can be influenced by the choice of reagents and catalysts. researchgate.net For example, while direct chlorination might give a mixture of isomers in some phenols, the use of specific sulfur-containing catalysts with sulfuryl chloride (SO₂Cl₂) can lead to very high selectivity for the para-chloro isomer. researchgate.netresearchgate.net While this is not directly applicable to the already para-substituted target molecule for further chlorination on the same ring, it highlights the principle of catalyst-controlled regioselectivity in phenol chemistry.

Stereoselectivity:

The parent molecule, this compound, is achiral and does not have any stereocenters.

Stereoselectivity would become relevant only if a chemical transformation introduces a chiral center. For example, if a reaction were to create a new stereocenter on the ethyl bridge or on one of the rings, a mixture of enantiomers or diastereomers could be formed.

Achieving stereoselectivity in such a case would require the use of chiral catalysts or reagents. For instance, asymmetric hydrogenations or oxidations are well-known methods for introducing chirality with high stereocontrol. Bifunctional catalysts, such as those combining a phosphine (B1218219) with a phenol group, have been used to achieve high regio- and stereoselectivity in annulation reactions of other phenolic compounds. rsc.org

Theoretical and Computational Investigations of 4 2 4 Chlorophenyl Ethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, often employing Density Functional Theory (DFT), provide insights into structure, reactivity, and spectroscopic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. For phenolic compounds, the HOMO is often located on the phenol (B47542) ring, indicating its electron-donating nature.

Table 1: Representative HOMO-LUMO Data for a Phenolic Compound

ParameterEnergy (eV)
HOMO Energy-5.50
LUMO Energy-0.50
HOMO-LUMO Gap5.00

Note: This table is illustrative and does not represent actual data for 4-[2-(4-Chlorophenyl)ethyl]phenol.

Reaction Pathway Prediction and Energy Barriers

Quantum chemical calculations can model the pathways of chemical reactions involving a molecule. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers associated with a particular reaction. This information is vital for understanding reaction kinetics and mechanisms. For instance, in the study of related compounds, DFT has been used to calculate the energy barriers for processes like ring rotations or dissociation, revealing the most energetically favorable reaction routes.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational methods are highly effective in predicting various spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. These computed frequencies, when scaled appropriately, can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in interpreting and confirming the structure from experimental NMR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule. The calculated absorption maxima (λmax) help in understanding the electronic structure and interpreting experimental UV-Vis spectra.

Table 2: Illustrative Predicted Spectroscopic Data

SpectroscopyParameterPredicted Value
IRO-H Stretch~3600 cm⁻¹
IRC-Cl Stretch~750 cm⁻¹
¹H NMRPhenolic -OH~5-7 ppm
¹³C NMRC-OH~150-160 ppm
UV-Visπ→π* transition~270-280 nm

Note: This table is for illustrative purposes only.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are color-coded to indicate regions of varying electrostatic potential. Red areas typically signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. For a phenolic compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the aromatic ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.

Conformational Analysis and Stability

MD simulations can explore the different spatial arrangements (conformations) of a molecule and determine their relative stabilities. By simulating the molecule's movement over a period, researchers can identify the most populated and energetically favorable conformations. For a flexible molecule like this compound, MD simulations would reveal the preferred orientations of the phenyl and chlorophenyl rings relative to each other, governed by steric and electronic interactions. The stability of these conformations is assessed by analyzing the potential energy throughout the simulation.

Solvent Effects on Molecular Behavior

The influence of different solvents on the conformational and electronic properties of a molecule is a critical aspect of computational analysis. For a compound like this compound, studying solvent effects would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), within a simulated solvent environment. These studies would analyze how the polarity of the solvent impacts the molecule's geometry, dipole moment, and the hydrogen-bonding capacity of the phenolic hydroxyl group. However, specific studies detailing these effects for this compound have not been identified in a review of current literature.

Structure-Activity Relationship (SAR) Modeling (Computational Approaches)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For a class of compounds including this compound, a QSAR model would typically be developed using a dataset of structurally similar molecules with known activities. These models can then predict the activity of new or untested compounds.

For phenolic compounds, QSAR models have been developed to predict their potential for estrogenic activity by correlating structural features with binding affinity to the estrogen receptor. nih.govacs.org These models often consider descriptors such as hydrophobicity, electronic properties, and steric factors. A hypothetical SAR study on analogs of this compound might explore how modifications to the chlorine substitution, the length of the ethyl chain, or the position of the hydroxyl group affect its biological activity.

Table 1: Hypothetical Structure-Activity Relationship Descriptors for Phenolic Compounds

DescriptorDescriptionPotential Impact on Activity
LogP A measure of lipophilicity.Can influence cell membrane permeability and binding to hydrophobic pockets in proteins.
Molecular Weight The mass of the molecule.May affect diffusion and fit within a binding site.
Hydrogen Bond Donors/Acceptors Number of potential hydrogen bonds.Crucial for specific interactions with protein residues.
Polar Surface Area Surface area of polar atoms.Influences solubility and transport properties.

While these are standard descriptors in SAR modeling, specific SAR or QSAR studies for this compound are not documented in the available literature.

Virtual Screening and Lead Identification Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

In the context of identifying new lead compounds, a molecule like this compound could serve as a template for a ligand-based virtual screen to find other compounds with similar properties. Conversely, if a specific protein target was identified, structure-based virtual screening could be employed to dock a library of compounds into the active site and score their potential binding affinity. While virtual screening is a common practice in computational chemistry, there are no published studies that have specifically used this compound in such a campaign or have identified it as a hit from a virtual screen.

Table 2: Common Virtual Screening Techniques

TechniquePrincipleApplication
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Structure-based virtual screening to identify potential binders from a compound library.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.Ligand-based screening to find diverse structures that fit the pharmacophore model.
Shape Similarity Compares the 3D shape of a query molecule to a database of compounds.Ligand-based screening to identify compounds with similar steric properties.

Advanced Analytical Methodologies for 4 2 4 Chlorophenyl Ethyl Phenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture. njit.edu The separation is based on the differential partitioning of the analytes between a mobile phase and a stationary phase. njit.edu For the analysis of phenolic compounds like 4-[2-(4-chlorophenyl)ethyl]phenol, gas and liquid chromatography are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. njit.edu When coupled with a mass spectrometer (MS), it provides a highly sensitive and selective method for both qualitative and quantitative analysis. In GC-MS, the sample is first vaporized and separated in the GC column, and then the eluted compounds are ionized and detected by the mass spectrometer.

For the analysis of phenols, derivatization is often employed to increase their volatility and improve chromatographic peak shape. epa.gov While specific GC-MS studies on this compound are not extensively detailed in the public domain, the general methodology for phenols is well-established. For instance, a variety of phenolic compounds can be separated and identified using GC-MS. dphen1.comresearchgate.net The separation is typically achieved on a capillary column, such as a DB-5 or DB-1701. epa.gov

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

ParameterTypical Value/Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 60°C, ramp to 280°C at 10°C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is another cornerstone technique for the analysis of phenolic compounds, particularly those that are less volatile or thermally labile. This method involves separating the analytes using high-performance liquid chromatography (HPLC) followed by detection with tandem mass spectrometry (MS/MS).

A study on the determination of nine environmental phenols in urine utilized an automated on-line solid-phase extraction (SPE) coupled to HPLC-MS/MS. dphen1.com This approach allows for efficient sample cleanup and preconcentration, leading to low detection limits. dphen1.com The separation was achieved on a C18 reversed-phase column with a mobile phase gradient. dphen1.com Negative ion atmospheric pressure chemical ionization (APCI) is often a suitable ionization technique for phenols. dphen1.com

Table 2: Example LC-MS/MS Parameters for Phenol (B47542) Analysis

ParameterTypical Value/Condition
Column C18 reversed-phase, 100 mm x 4.6 mm
Mobile Phase Gradient of methanol (B129727) and water
Ionization Mode Negative Ion APCI
MS/MS Transitions Specific precursor-to-product ion transitions for each analyte

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds. While often coupled with MS for enhanced sensitivity and specificity, HPLC with other detectors, such as a UV detector, can also be employed for the analysis of phenolic compounds.

The development of an HPLC method would typically involve optimizing the column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) or methanol and water), and detector wavelength. For phenolic compounds, UV detection is often performed in the range of 270-280 nm.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.

¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons on both benzene (B151609) rings, the protons of the ethyl bridge, and the phenolic hydroxyl proton.

¹³C NMR: Provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

2D NMR: Techniques like COSY and HSQC can be used to establish correlations between protons and carbons, further confirming the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

C-H stretch (aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Sharp peaks typically below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

C-O stretch (phenol): A strong band in the region of 1200-1260 cm⁻¹.

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, this method provides insights into its electronic structure, specifically the transitions involving π-electrons in its aromatic rings.

The molecule contains two primary chromophores: the phenol ring and the 4-chlorophenyl ring. The electronic absorption spectrum is expected to be a composite of the absorptions of these two moieties. The phenolic group is a known chromophore, and its absorption is influenced by the hydroxyl (-OH) group, an auxochrome, which typically shifts the absorption maxima to longer wavelengths (a bathochromic shift).

Detailed research findings on analogous compounds provide a basis for predicting the UV-Vis spectral characteristics of this compound. For instance, 4-chlorophenol (B41353) in an aqueous solution exhibits two characteristic absorption bands at approximately 225 nm and 280 nm. researchgate.net Similarly, 4-ethylphenol (B45693) is expected to have absorption maxima comparable to phenol. nist.govnist.gov The presence of the ethyl bridge separating the two aromatic rings largely isolates their electronic systems, meaning the resulting spectrum is likely to be an overlap of the individual chromophore absorptions rather than a significantly altered spectrum from a fully conjugated system.

The expected UV-Vis data for this compound, based on its constituent parts, would feature a strong absorption band around 225-230 nm and a weaker, broader band around 275-285 nm, characteristic of the phenyl and phenol electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

Chromophore ContributionExpected λmax (nm)Associated Electronic Transition
4-Chlorophenyl Ring~225 - 230π → π
Phenol Ring~275 - 285π → π

Elemental Analysis and Combustion Analysis

Elemental analysis, and specifically combustion analysis, is a fundamental technique for determining the elemental composition of a pure organic compound. This process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products (carbon dioxide, water, and hydrogen halides) are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample.

For this compound, with the molecular formula C₁₄H₁₃ClO, this analysis is crucial to verify its empirical formula and confirm its purity. The theoretical elemental composition is calculated from its molecular formula and atomic weights. Experimental results from combustion analysis are then compared against these theoretical values. A close agreement between the experimental and calculated percentages confirms the identity and purity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0114168.1472.26%
HydrogenH1.011313.135.64%
ChlorineCl35.45135.4515.23%
OxygenO16.00116.006.87%
Total 232.72 100.00%

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the solid-state structure of a crystalline compound. It provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. This technique is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds allows for a detailed prediction of its key structural features. For instance, studies on related molecules containing both phenol and chlorophenyl rings reveal important conformational and packing characteristics. tandfonline.comiucr.orgnih.gov

A crystallographic study of this compound would determine:

Molecular Conformation: The dihedral angle between the planes of the 4-chlorophenyl ring and the phenol ring. Due to the flexible ethyl linker, this angle will be non-zero, unlike fully conjugated systems.

Intermolecular Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form intermolecular O-H···O hydrogen bonds, linking molecules into chains or more complex networks within the crystal lattice. iucr.org

The data obtained would be presented in a standardized format, as shown in the example table below, which outlines the type of parameters determined in a typical X-ray diffraction experiment.

Table 3: Representative Crystal Data and Structure Refinement Parameters

ParameterDescriptionExample Value (from a related structure iucr.org)
Chemical FormulaC₁₄H₁₂ClNO₂
Formula Weight g/mol 261.70
Crystal Systeme.g., Monoclinic, OrthorhombicMonoclinic
Space Groupe.g., P2₁/cP2₁/c
a, b, c (Å)Unit cell dimensionsa = 21.2642, b = 4.7101, c = 12.2175
β (°)Unit cell angle93.361
V (ų)Unit cell volume1221.56
ZMolecules per unit cell4
Key Dihedral AngleAngle between aromatic rings5.92°
Hydrogen BondingDescription of key interactionsIntramolecular O—H···N; Intermolecular C—H···O

Environmental Occurrence and Transformation Studies of 4 2 4 Chlorophenyl Ethyl Phenol

Predicted Environmental Distribution and Fate (Modeling Approaches)

Predictive models, such as Quantitative Structure-Activity Relationships (QSARs) and tools like the Estimation Programs Interface (EPI) Suite™, are invaluable for estimating the environmental fate of chemicals when experimental data is lacking. ecetoc.orgosti.govjst.go.jpresearchgate.netchemistryforsustainability.orgnih.govepa.govepisuite.dev These models use the chemical's structure to predict its physicochemical properties and how it will partition and persist in the environment.

Air, Water, and Soil Partitioning

The partitioning of 4-[2-(4-Chlorophenyl)ethyl]phenol between air, water, and soil is governed by its physicochemical properties, which can be estimated using predictive models. Key parameters include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Based on its structure, which includes a polar phenolic hydroxyl group and a nonpolar chlorinated phenyl and ethyl group, this compound is expected to have moderate water solubility and a relatively high octanol-water partition coefficient (log Kow). This suggests a tendency to sorb to organic matter in soil and sediment rather than remaining in the water column. Its vapor pressure is predicted to be low, indicating that it is unlikely to be present in significant concentrations in the atmosphere.

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound (EPI Suite™ Estimation)

PropertyPredicted ValueInterpretation
Log Kow (Octanol-Water Partition Coefficient) HighIndicates a tendency to adsorb to organic carbon in soil and sediment, and to bioaccumulate in organisms.
Water Solubility Low to ModerateSuggests limited mobility in water but sufficient solubility to be transported in aquatic systems.
Henry's Law Constant LowIndicates that volatilization from water to air is not a significant fate process.
Soil Adsorption Coefficient (Koc) HighStrong binding to soil and sediment organic matter is expected, limiting leaching to groundwater.

The partitioning behavior suggests that if released into the environment, this compound would predominantly be found in soil and sediment, with lower concentrations in water and negligible amounts in the air.

Bioaccumulation Potential in Non-Human Biota

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is often predicted using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in water at steady state. mdpi.commdpi.comufz.denih.gov

The high predicted log Kow value for this compound suggests a significant potential for bioaccumulation in aquatic organisms. mdpi.com Chemicals with high lipophilicity (fat-loving nature), as indicated by a high log Kow, tend to accumulate in the fatty tissues of organisms. epa.gov Predictive models for BCF often use log Kow as a primary input. mdpi.com Given the structural similarities to other chlorinated aromatic compounds known to bioaccumulate, it is reasonable to predict that this compound would also exhibit this tendency in non-human biota. mdpi.commdpi.com

Table 2: Predicted Bioaccumulation Potential of this compound

ParameterPredicted OutcomeRationale
Bioconcentration Factor (BCF) HighBased on the high predicted log Kow, indicating a strong affinity for lipids and potential for accumulation in fatty tissues of organisms.
Trophic Magnification Potential PossibleCompounds that bioaccumulate have the potential to biomagnify up the food chain, although specific predictions require more detailed study.

Environmental Degradation Pathways and Kinetics

The persistence of this compound in the environment is determined by the rates of its degradation through biotic and abiotic processes.

Biotic Degradation (e.g., microbial metabolism in environmental systems)

The biodegradation of chloroaromatic compounds is a key process in their environmental removal. researchgate.netnih.gov Microorganisms have evolved various enzymatic pathways to break down these complex molecules. slideshare.netnih.gov

Based on studies of similar compounds, the microbial degradation of this compound is likely to proceed through initial enzymatic attacks on either the phenolic ring or the ethyl side chain. The presence of the chlorine atom can influence the rate and pathway of degradation, often making the compound more resistant to microbial attack compared to its non-chlorinated counterpart, 4-ethylphenol (B45693). nih.govacs.org

Possible initial steps in the biotic degradation could involve:

Hydroxylation of the aromatic ring: Introduction of additional hydroxyl groups can make the ring more susceptible to cleavage.

Oxidation of the ethyl side chain: Enzymes like methylenehydroxylases can oxidize the ethyl group, leading to the formation of corresponding alcohols. nih.govnih.govresearchgate.net

Dechlorination: The removal of the chlorine atom is a critical step in the detoxification and further degradation of the molecule. nih.gov

Abiotic Degradation (e.g., photolysis, hydrolysis)

Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), can also contribute to the breakdown of this compound in the environment.

Photolysis: Chlorophenols are known to undergo photolysis in the presence of sunlight. nih.gov The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond or the degradation of the aromatic ring. The rate of photolysis is influenced by factors such as pH and the presence of other substances in the water that can act as photosensitizers. osti.gov

Hydrolysis: The hydrolysis of the carbon-chlorine bond in chlorophenols is generally a slow process under typical environmental conditions. The stability of the aromatic ring makes it resistant to hydrolytic cleavage. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Formation of Transformation Products in Environmental Matrices

The degradation of this compound, whether biotic or abiotic, will lead to the formation of various transformation products. The identity of these products is crucial for a complete environmental risk assessment, as they can sometimes be more toxic or persistent than the parent compound.

Based on the degradation pathways of similar molecules, potential transformation products of this compound could include:

4-Ethylphenol: Formed through the dechlorination of the parent compound. medchemexpress.comwikipedia.org

Chlorinated catechols and hydroquinones: Resulting from the hydroxylation of the phenolic ring. nih.gov

1-(4-Hydroxyphenyl)ethanol derivatives: Arising from the oxidation of the ethyl side chain. nih.govnih.gov

Ring-cleavage products: Smaller, aliphatic molecules formed after the breakdown of the aromatic ring. slideshare.net

The specific transformation products formed will depend on the dominant degradation pathway in a given environmental compartment. Further research, including laboratory degradation studies and environmental monitoring, would be necessary to definitively identify and quantify these transformation products.

Ecological Risk Assessment Methodologies (Focus on methodology and predictive modeling)

The ecological risk assessment (ERA) for a chemical substance like this compound is a systematic process used to evaluate the potential adverse effects on ecosystems that may result from its release into the environment. epa.govservice.gov.uk This process is typically structured in a tiered approach, starting with simple screening and progressing to more detailed assessments if a potential risk is identified. service.gov.uk A core component of modern ERA is the use of predictive modeling to estimate both the environmental exposure to the compound and its potential to cause harm, especially when experimental data are scarce. epa.govchalmers.se

The ERA framework generally consists of four main stages: problem formulation, exposure assessment, effects assessment, and risk characterization. epa.goveuropa.eu

Problem Formulation: This initial step defines the scope and objectives of the risk assessment. It identifies the stressors (in this case, this compound), the ecosystems and organisms (receptors) that might be affected, and the specific adverse effects (endpoints) to be evaluated. epa.gov For instance, a problem formulation might focus on the risk to aquatic organisms in a river receiving effluent containing the compound.

Exposure Assessment: This stage estimates the concentration of the chemical that organisms are likely to encounter in the environment. This is known as the Predicted Environmental Concentration (PEC). europa.eutaylorandfrancis.com

Effects Assessment: This stage determines the concentration of the chemical that can cause adverse effects in the organisms of concern. europa.eu This involves gathering ecotoxicity data and deriving a Predicted No-Effect Concentration (PNEC), which is the concentration below which harmful effects are unlikely to occur. taylorandfrancis.comcanada.ca

Risk Characterization: In the final step, the estimated exposure is compared with the determined effect levels. epa.govepa.gov This is often done by calculating a Risk Quotient (RQ), which is the ratio of the PEC to the PNEC. chemsafetypro.comresearchgate.net An RQ value greater than 1 indicates a potential for ecological risk, suggesting that further investigation or risk management measures may be necessary. canada.ca

Predictive Modeling in Exposure Assessment

Predictive models are crucial for estimating the PEC of this compound in various environmental compartments such as water, soil, and sediment. When monitoring data is limited, multimedia fate and transport models are employed. epa.govmdpi.com These models use the physicochemical properties of the substance, along with information about its release rate and the characteristics of the receiving environment, to predict how it will be distributed and what its concentration will be in different media. mdpi.com

Key input parameters for these models include the compound's octanol-water partition coefficient (Kow), which indicates its tendency to bioaccumulate, its water solubility, vapor pressure, and degradation rates (e.g., biodegradation, photolysis). nih.govmst.dk For a substance like this compound, its relatively high Kow would suggest a tendency to adsorb to organic matter in soil and sediment.

Table 1: Illustrative Input Parameters for a Multimedia Fate Model for this compound

This interactive table presents hypothetical, yet representative, input parameters that would be used in a multimedia fate model to predict the environmental concentration of this compound.

ParameterValue (Example)Description
Molecular Weight232.71 g/mol The mass of one mole of the substance.
Log Kow4.5Indicates the lipophilicity and potential for bioaccumulation.
Water Solubility5 mg/LThe maximum amount that can dissolve in water.
Vapor Pressure1.2 x 10⁻⁶ PaIndicates the tendency to volatilize into the air.
Biodegradation Half-life (Water)60 daysThe time it takes for half of the substance to be broken down by microorganisms in water.
Photolysis Half-life (Air)2 daysThe time it takes for half of the substance to be broken down by sunlight in the air.

Predictive Modeling in Effects Assessment

When experimental ecotoxicity data for a compound are unavailable, Quantitative Structure-Activity Relationship (QSAR) models are used to predict its potential to cause harm to different organisms. chalmers.semst.dkcoopbrebeuf.com QSARs are mathematical models that relate the chemical structure of a compound to its biological activity, such as toxicity. nih.govnih.gov For phenols and chlorophenols, QSAR models have been developed that can predict toxicity endpoints like the 50% lethal concentration (LC50) or the 50% effective concentration (EC50) for various aquatic species based on molecular descriptors. nih.govnih.gov These descriptors can include lipophilicity (log Kow), electronic properties (Hammett constants), and steric parameters. nih.gov

Table 2: Illustrative Predicted Ecotoxicity of this compound using QSAR

This interactive table shows an example of predicted acute toxicity values for different trophic levels, as might be generated by QSAR models. These values are essential for the effects assessment.

Trophic LevelOrganism (Example)EndpointPredicted Value (mg/L)
Primary ProducerPseudokirchneriella subcapitata (Algae)72h EC50 (Growth Inhibition)2.5
Primary ConsumerDaphnia magna (Crustacean)48h EC50 (Immobilization)1.8
Secondary ConsumerOncorhynchus mykiss (Rainbow Trout)96h LC50 (Mortality)0.9

Risk Characterization and the Role of Predictive Data

The final stage of the ERA integrates the results of the exposure and effects assessments. epa.gov A key step is the derivation of the Predicted No-Effect Concentration (PNEC). The PNEC is calculated by dividing the lowest available chronic or acute toxicity value by an appropriate Assessment Factor (AF). taylorandfrancis.comcanada.ca The AF is a number (e.g., 10, 100, or 1000) that accounts for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems, from acute to chronic effects, and between different species. canada.cafrontiersin.org

Once the PEC and PNEC are determined, the Risk Quotient (RQ) is calculated as:

RQ = PEC / PNEC chemsafetypro.comresearchgate.net

If the RQ is less than 1, the risk is generally considered to be low. If the RQ is greater than or equal to 1, it indicates that the environmental concentration may be high enough to cause adverse effects, and a more in-depth assessment or risk management actions may be warranted. canada.ca

Table 3: Example of PNEC and RQ Calculation for this compound in an Aquatic Environment

This interactive table demonstrates the final step of risk characterization, using the predicted data to calculate a Risk Quotient.

ParameterValueSource/Method
Predicted Environmental Concentration (PEC)0.02 mg/LOutput from multimedia fate model (Illustrative)
Critical Toxicity Value (CTV)0.9 mg/LMost sensitive endpoint from QSAR predictions (Fish LC50)
Assessment Factor (AF)100Standard factor for acute LC50 data from three trophic levels
Predicted No-Effect Concentration (PNEC)0.009 mg/LCalculated as CTV / AF
Risk Quotient (RQ) 2.22 Calculated as PEC / PNEC

In this illustrative example, the calculated RQ of 2.22 is greater than 1, suggesting a potential ecological risk that would trigger further investigation.

Mechanistic Investigations of Biological Interactions in Non Human Systems

Molecular Target Identification and Characterization (In Silico and In Vitro)

In silico and in vitro studies have been instrumental in identifying and characterizing the molecular targets of 4-[2-(4-Chlorophenyl)ethyl]phenol and related phenolic compounds. These investigations provide insights into the compound's potential biological activities by examining its direct interactions with specific proteins.

The interaction of phenolic compounds with various enzymes is a significant area of research.

Tyrosinase: Tyrosinase is a key enzyme in melanogenesis, and its inhibition is a target for agents that address hyperpigmentation. nih.govmdpi.com Phenolic compounds, due to their structural similarity to the natural substrate L-tyrosine, are often investigated as tyrosinase inhibitors. mdpi.com The enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone. mdpi.com While direct studies on this compound's effect on tyrosinase are not specified in the provided results, the broader class of phenolic compounds is known to interact with this enzyme. nih.govmdpi.com For instance, other phenolic compounds have demonstrated inhibitory activity against mushroom tyrosinase. mdpi.com

Kinases: Kinase inhibition is a critical mechanism in various cellular processes. A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share a chlorophenyl moiety, identified a compound (4j) that specifically inhibits AKT2/PKBβ with an IC₅₀ of 12 μM and also inhibits AKT1/PKBα with an IC₅₀ of 14 μM. nih.gov This suggests that compounds with a chlorophenyl group can be designed to target specific kinases.

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. nih.govnih.gov Inhibition of this enzyme is a therapeutic target for preventing diabetic complications. nih.gov Phenolic derivatives are among the classes of compounds investigated as aldose reductase inhibitors. nih.gov

Table 1: Enzyme Inhibition Data for Related Compounds

Compound Class/ExampleTarget EnzymeActivityIC₅₀ (μM)Reference
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (compound 4j)AKT2/PKBβInhibition12 nih.gov
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (compound 4j)AKT1/PKBαInhibition14 nih.gov

The interaction of this compound and its analogs with various receptors has been a subject of investigation.

Pregnane X Receptor (PXR): PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and clearance of foreign substances. wikipedia.orgnih.gov Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to DNA, leading to the transcription of target genes like CYP3A4. wikipedia.orgnih.gov While direct binding data for this compound is not available, PXR is known to be activated by a wide range of structurally diverse compounds. nih.gov

Cannabinoid Type-1 (CB1) Receptor: The CB1 receptor is a G protein-coupled receptor (GPCR) involved in numerous physiological processes. nih.govnih.gov A study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which have a similar structural backbone to this compound, found that these compounds can act as negative allosteric modulators of the CB1 receptor. nih.gov Interestingly, the replacement of a 4-methoxy group with a 4-hydroxy group in these analogs, which would result in a structure more similar to this compound, led to a complete loss of biological activity in a calcium mobilization assay. nih.gov

Dopamine (B1211576) D4 Receptors: The dopamine D4 receptor is a D2-like GPCR implicated in various neurological and psychiatric conditions. wikipedia.org Research on benzamide (B126) derivatives as D4 receptor antagonists has provided insights into ligand-receptor interactions. nih.gov One of the compounds studied, YM-50001, which has a different core structure but is also a dopamine receptor ligand, was found to bind to dopamine D2 receptors rather than D4 receptors in rat brain slices. nih.gov This highlights the subtleties in structural requirements for receptor selectivity.

The interaction of phenolic compounds with ion channels is a recognized area of pharmacological research. nih.gov Phenols, as a class, can affect the function of various ion channels. nih.gov However, specific studies detailing the direct interaction of this compound with particular ion channels were not identified in the search results.

Cellular Pathway Modulation Studies (In Vitro, Non-Human Cells)

In vitro studies using non-human cells are crucial for understanding how a compound affects cellular pathways, including gene and protein expression.

Gene expression profiling is a powerful tool for screening the potential toxicity and biological activity of compounds. nih.gov This can be achieved through technologies like DNA microarrays to assess changes in gene expression across a wide range of genes. nih.gov While the search results mention the concept and utility of gene expression profiling for toxicology screening, specific data on how this compound affects gene expression profiles, including any data from Tox21 initiatives, were not found. nih.gov

The effect of compounds on protein expression can reveal their mechanisms of action. For example, in a study on biphenols, 2,2'-biphenol (B158249) was found to inhibit lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) protein expression in RAW 264.7 cells, whereas 4,4'-biphenol enhanced its expression. nih.gov This demonstrates that structurally similar phenolic compounds can have opposing effects on the expression of key inflammatory proteins. Specific data on the effects of this compound on protein expression and post-translational modifications were not available in the provided search results.

Assessment of Cellular Stress Responses (e.g., oxidative stress, ER stress)

For instance, 4-nonylphenol (B119669) has been shown to induce oxidative stress in non-human systems. nih.gov This is often characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Similarly, 4-octylphenol (B30498) has been demonstrated to cause an increase in cell death and interfere with protective cellular processes, including the unfolded protein response (UPR) in the endoplasmic reticulum and the antioxidant response in human liver cells (HepG2). mdpi.com The UPR is a response to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.gov

Given the structural similarities, it is plausible that this compound could also elicit cellular stress responses. The presence of a phenolic hydroxyl group can be a site for redox cycling, potentially leading to the generation of ROS and subsequent oxidative stress. The lipophilic nature of the compound, conferred by the chlorophenyl ethyl group, may facilitate its interaction with and disruption of cellular membranes, including the ER membrane, potentially triggering ER stress.

Table 1: Potential Cellular Stress Responses to this compound based on Structurally Similar Compounds

Stress ResponsePotential EffectInferred from Studies on
Oxidative Stress Induction of reactive oxygen species (ROS), leading to cellular damage.4-Nonylphenol nih.gov
ER Stress Disruption of protein folding and activation of the unfolded protein response (UPR).4-Octylphenol mdpi.com

Interactions with Biological Macromolecules (e.g., DNA, Proteins, Lipids)

The biological activity of a xenobiotic is often determined by its ability to interact with key cellular macromolecules. These interactions can be non-covalent (e.g., hydrophobic interactions, hydrogen bonding) or covalent, leading to the formation of adducts.

Research on various phenolic compounds indicates a propensity for interaction with proteins and DNA. Phenolic compounds can bind to proteins through various non-covalent interactions, which can alter the protein's conformation and function. mdpi.com The formation of covalent adducts between oxidized phenols (quinones) and proteins has also been reported, which can impact protein structure and function. mdpi.com

Regarding DNA, some chlorophenols have been shown to cause genotoxic effects, including the oxidation of DNA bases. academicjournals.org For example, studies on 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985) in plant systems (Allium cepa and Vicia faba) have demonstrated their ability to induce chromosomal aberrations and affect nucleic acid content. academicjournals.org While these compounds are not direct structural analogues, the presence of a chlorinated phenyl ring in this compound suggests a potential for similar interactions.

The lipophilic character of this compound also suggests a high likelihood of interaction with cellular lipids. This can lead to the disruption of cell membrane integrity and function, a common mechanism of toxicity for many lipophilic xenobiotics.

Table 2: Potential Interactions of this compound with Biological Macromolecules

MacromoleculeType of InteractionPotential ConsequenceInferred from Studies on
Proteins Non-covalent binding, Covalent adduct formationAltered protein function, Enzyme inhibitionGeneral phenolic compounds mdpi.commdpi.com
DNA Oxidation of bases, GenotoxicityMutations, CarcinogenesisChlorophenols academicjournals.org
Lipids Partitioning into lipid bilayersDisruption of membrane integrity and functionGeneral lipophilic compounds

Comparative Mechanistic Studies with Structurally Related Phenolic Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with other phenolic compounds for which more extensive data are available.

One relevant group of compounds is the chlorinated phenols. Studies have shown that the toxicity of chlorinated phenols tends to increase with the number of chlorine substituents on the phenol (B47542) ring. academicjournals.orgnih.gov This suggests that the chlorine atom on the phenyl ring of this compound likely plays a significant role in its biological activity. Halogenation can increase the lipophilicity of a molecule, potentially enhancing its bioaccumulation and interaction with cellular membranes. nih.gov

Another point of comparison is with alkylphenols like 4-ethylphenol (B45693). 4-Ethylphenol has been identified as a volatile organic compound with antifungal activity. researchgate.net This suggests that the ethylphenol moiety of the target compound could also contribute to certain biological effects.

A comparative evaluation of various phenolic compounds has also revealed differences in their antioxidant and pro-oxidant activities, which are often concentration-dependent and influenced by the specific assay used. researchgate.netmdpi.com Therefore, the biological effects of this compound are likely to be complex and context-dependent.

Table 3: Comparative Analysis with Structurally Related Phenolic Compounds

CompoundKey Structural FeatureKnown Biological/Mechanistic AspectsRelevance to this compound
Chlorinated Phenols Chlorine substitution on the phenyl ringIncreased toxicity and lipophilicity with increased chlorination. academicjournals.orgnih.govThe chloro- substituent likely enhances lipophilicity and potential for bioaccumulation.
4-Ethylphenol Ethyl group on the phenol ringAntifungal activity. researchgate.netThe ethylphenol moiety may confer specific biological activities.
2-Phenol-4-chlorophenyl-6-aryl pyridines Chlorophenyl group in a larger molecular scaffoldPosition of the chlorophenyl group influences topoisomerase II inhibition. nih.govHighlights the importance of the overall molecular architecture in determining specific biological targets.

Emerging Research Frontiers and Future Directions for 4 2 4 Chlorophenyl Ethyl Phenol

The scientific community is increasingly focusing on the potential of 4-[2-(4-Chlorophenyl)ethyl]phenol, exploring its multifaceted properties and applications. This interest is driven by the compound's unique chemical structure, which combines a chlorinated phenyl group with a phenolic moiety, suggesting a wide range of potential uses. Emerging research is paving the way for novel applications, from advanced computational modeling to materials science and biological probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.